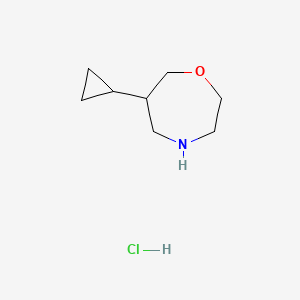
Methyl-(3-piperidin-1-yl-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl-(3-piperidin-1-yl-propyl)-amine” is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 . It is used for proteomics research .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms .Scientific Research Applications
Piperidine in Brain Function and Behavior
Piperidine has been explored for its potential in treating psychiatric disorders due to its antagonistic properties against central actions of certain psychotomimetic compounds. It's hypothesized to act as an endogenous psychotropic agent, possibly regulating behavior (Abood, Rinaldi, & Eagleton, 1961).
Chemical Synthesis and Catalysis
The molecule has been utilized in chemical synthesis, such as in the complete retention of Z geometry in allylic amination catalyzed by iridium complexes. This process involves the reaction of methyl (Z)-2-nonenyl carbonate with piperidine, yielding various (Z)-allylic amines with high selectivity (Takeuchi & Shiga, 1999).
Pharmaceutical Research
Research has been conducted on the synthesis of new molecules, such as piperazinamides, which possess potential anticonvulsant properties. These molecules combine chemical fragments of known antiepileptic drugs and have shown efficacy in preclinical seizure models (Kamiński et al., 2016).
Carbon Dioxide Capture
Piperidine derivatives have been examined for their CO2 absorption characteristics, assessing the impact of structural variations on their absorption capacity and mass-transfer coefficient. This has implications in environmental applications, particularly in carbon capture technologies (Robinson, McCluskey, & Attalla, 2011).
Development of Functionalized N-Heterocycles
Piperidine has been a subject in the development of functionalized N-heterocycles through palladium-catalyzed C-H arylation of thioamides. This process is significant in drug discovery, offering a method to functionalize these compounds enantioselectively (Jain, Verma, Xia, & yu, 2016).
Antimicrobial Applications
Piperidine derivatives have been synthesized and tested for their antimicrobial activities against pathogens of tomato plants. This study revealed that substitutions on the benzhydryl and sulfonamide rings in these compounds influence their antibacterial activity (Vinaya et al., 2009).
Properties
IUPAC Name |
N-methyl-3-piperidin-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-6-5-9-11-7-3-2-4-8-11/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESRORWDXYILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2643098.png)
![5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2643099.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2643101.png)
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2643106.png)





![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2643112.png)
![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B2643114.png)
